REACTION_SMILES
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[ClH:1].[SH:2][CH2:3][CH2:4][NH2:5].[c:6]1([CH:12]([OH:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[S:2]([CH2:3][CH2:4][NH2:5])[CH:12]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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NCCSC(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |